Methyl 4-methyl-2-(methylamino)pentanoate hydrochloride
Description
Methyl 4-methyl-2-(methylamino)pentanoate hydrochloride (C₈H₁₈ClNO₂; MW 195.69) is a hydrochloride salt of a branched-chain amino acid ester. It is primarily utilized as a building block in pharmaceutical synthesis, particularly in the preparation of complex molecules such as telavancin, a glycopeptide antibiotic . The compound features a methyl ester group at the carboxylate position and a methylamino substituent at the C2 position of the pentanoate backbone. Its stereochemistry may vary; for example, the (2S)-enantiomer (CAS 3339-45-5) is explicitly documented as a distinct stereoisomer . The compound is supplied as a research chemical with ≥95% purity and is characterized by NMR and elemental analysis .
Properties
IUPAC Name |
methyl 4-methyl-2-(methylamino)pentanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-6(2)5-7(9-3)8(10)11-4;/h6-7,9H,5H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYPGIMVFQAVJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 4-Methyl-2-(methylamino)pentanoic Acid
The foundational step involves converting the corresponding acid into its ester form, methyl 4-methyl-2-(methylamino)pentanoate. This process typically employs Fischer esterification, which involves reacting the free acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
- Reactants: 4-Methyl-2-(methylamino)pentanoic acid and methanol
- Catalyst: p-Toluenesulfonic acid (or sulfuric acid)
- Conditions: Reflux at approximately 70-80°C for 4-6 hours
- Outcome: Formation of methyl ester with high yield (usually >80%)
4-Methyl-2-(methylamino)pentanoic acid + methanol → methyl 4-methyl-2-(methylamino)pentanoate + water
This esterification is well-documented in organic synthesis literature and is a standard approach for ester formation.
Amination and Derivatization
Following esterification, the amino group can be methylated or modified to yield the methylamino derivative. This step often involves nucleophilic substitution or reductive amination techniques, depending on the desired substitution pattern.
- Methylation of amino group: Using methyl iodide or dimethyl sulfate under basic conditions to methylate the amino group, forming the methylamino derivative.
- Alternative: Direct amidation of the acid with methylamine derivatives, followed by esterification.
- Methylation agents are typically used in polar aprotic solvents like dimethylformamide or acetonitrile.
- Reactions are performed at room temperature or mild heating, with reaction times ranging from several hours to overnight.
Salt Formation: Hydrochloride Salt
The final step involves converting the free base or amino ester into its hydrochloride salt to enhance stability, solubility, and ease of handling.
- Reactants: Methyl 4-methyl-2-(methylamino)pentanoate (free base or ester) and hydrogen chloride gas or hydrochloric acid solution.
- Method: The ester or free base is dissolved in an appropriate solvent like diethyl ether or ethanol, then saturated with hydrogen chloride gas or treated with concentrated hydrochloric acid.
- Conditions: The reaction is typically conducted at low temperature (0-5°C) to prevent decomposition.
- Outcome: Formation of methyl 4-methyl-2-(methylamino)pentanoate hydrochloride, which precipitates out and is collected by filtration.
Methyl 4-methyl-2-(methylamino)pentanoate + HCl → this compound
Alternative Synthetic Route via Multi-step Process
Based on patent literature and scientific reports, an alternative approach involves multi-step synthesis:
- Step 1: Synthesis of the amino acid precursor via asymmetric synthesis or chiral resolution.
- Step 2: Esterification of the amino acid.
- Step 3: Methylation of the amino group.
- Step 4: Salt formation with hydrochloric acid.
This route offers control over stereochemistry and purity, especially for pharmaceutical-grade compounds.
Summary of Preparation Data
| Step | Reaction | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Esterification | Acid + Methanol | p-Toluenesulfonic acid | Reflux 70-80°C, 4-6 hrs | >80% | Produces methyl ester |
| Amination | Methylation | Methyl iodide or dimethyl sulfate | Room temperature or mild heating | Variable | Converts amino group to methylamino |
| Salt Formation | Ester + HCl | Hydrogen chloride gas or concentrated HCl | 0-5°C | Quantitative | Produces hydrochloride salt |
Considerations and Optimizations
- Purity and Stereochemistry: Use chiral resolution or asymmetric synthesis to obtain enantiomerically pure compounds.
- Reaction Monitoring: Employ thin-layer chromatography, HPLC, and NMR spectroscopy to monitor reaction progress.
- Scale-Up: Continuous flow reactors can improve efficiency and control in industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-(methylamino)pentanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Methyl 4-methyl-2-(methylamino)pentanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-methyl-2-(methylamino)pentanoate hydrochloride involves its interaction with specific molecular targets and pathways. As a derivative of leucine, it may influence protein synthesis and metabolic processes by mimicking or interfering with the natural functions of leucine. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Stereoisomers and Positional Isomers
- (2S)-Methyl 4-methyl-2-(methylamino)pentanoate hydrochloride (CAS 3339-45-5): This enantiomer shares the same molecular formula but differs in stereochemistry at the C2 position. Key difference: Chiral center configuration, which may affect pharmacokinetics and pharmacodynamics.
- Methyl 4-amino-4-methylpentanoate hydrochloride (CAS 1311317-14-2): Structural variation: The amino group is at the C4 position instead of C2, and it lacks the methylamino substituent. Molecular weight: 181.66, slightly lower due to the absence of a methyl group on the amino moiety.
- Methyl 5-(methylamino)pentanoate hydrochloride (CAS 1253582-24-9): Structural variation: The methylamino group is at the C5 position, elongating the carbon chain. Implications: Increased lipophilicity may enhance membrane permeability but could reduce metabolic stability due to extended aliphatic chains .
Functional Group Modifications
- Methyl 4-methyl-2-[(2-oxo-2H-chromene-3-carbonyl)-amino]pentanoate (4f): Substituent: A coumarin-derived carbonyl group is attached to the amino moiety. Properties: Introduces aromaticity and fluorescence, enabling applications in bioimaging or enzyme inhibition (e.g., VEGFR2 targeting) . Contrast: The coumarin group significantly enhances molecular complexity and target specificity compared to the simpler methylamino group in the target compound.
- (S)-4-Methyl-2-(methylamino)pentanoic acid [4,4-bis(4-fluorophenyl)butyl]amide hydrochloride: Substituent: The ester is replaced with a bis(4-fluorophenyl)butyl amide group. Pharmacological activity: Acts as a calcium channel antagonist with efficacy in pain models . Key difference: The bulky aromatic amide group enhances receptor interaction, demonstrating how substituent size and electronics dictate biological activity.
Complex Derivatives in Pharmaceuticals
- Telavancin substructure: The target compound serves as a building block in telavancin (MW 1792.10), a glycopeptide antibiotic. Role: The 4-methyl-2-(methylamino)pentanoyl moiety contributes to telavancin’s enhanced binding affinity to bacterial cell walls . Contrast: In telavancin, the simple ester is incorporated into a macrocyclic structure, highlighting its utility in constructing pharmacophores with tailored biological functions.
Physicochemical and Pharmacological Data Comparison
Biological Activity
Methyl 4-methyl-2-(methylamino)pentanoate hydrochloride, also known as (S)-Methyl 4-methyl-2-(methylamino)pentanoate hydrochloride, is a compound that exhibits significant biological activity, primarily due to its structural similarity to the essential amino acid leucine. This article delves into its biological activity, mechanisms of action, and potential applications in various fields such as medicine and biochemistry.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₅ClN₂O₂
- Molecular Weight : 178.66 g/mol
- Appearance : White crystalline powder
The compound is a hydrochloride salt of methyl 4-methyl-2-(methylamino)pentanoate, which enhances its solubility and stability in biological systems.
This compound acts by mimicking leucine, influencing protein synthesis and metabolic pathways. It interacts with specific enzymes involved in amino acid metabolism, thereby affecting various biochemical pathways critical for cellular function. This compound's role as a substrate for these enzymes can lead to alterations in cellular processes, making it a subject of interest in metabolic studies and therapeutic research.
Biological Activity
The biological activities of this compound include:
- Protein Synthesis : The compound may enhance protein synthesis by acting as a leucine analog, which is crucial for muscle growth and repair.
- Metabolic Regulation : It can influence metabolic pathways related to energy production and nutrient utilization.
- Potential Therapeutic Applications : Research indicates its potential use in treating conditions related to amino acid metabolism disorders.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with related compounds is helpful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 4-methyl-2-(methylamino)pentanoate | C₇H₁₅N₂O₂ | Ester form without hydrochloride; used as an intermediate. |
| (S)-Methyl 4-methyl-2-(methylamino)pentanoate | C₇H₁₅N₂O₂ | Stereoisomer with specific biological activity; high purity. |
| (S)-4-Methyl-2-(methylamino)pentanoic acid | C₇H₁₅N₂O₂ | Acid form; lacks ester functionality; used in similar applications. |
This table highlights how this compound stands out due to its unique combination of properties derived from both the ester and amino functionalities, making it particularly valuable in pharmaceutical research and development.
Case Studies and Research Findings
-
Amino Acid Metabolism Studies :
Research has shown that this compound can significantly impact amino acid metabolism. In vitro studies demonstrated that this compound could enhance the activity of enzymes involved in the transamination process, which is crucial for amino acid interconversion. -
Therapeutic Potential :
A study indicated that this compound could serve as a potential therapeutic agent for conditions like muscle wasting and metabolic disorders due to its ability to stimulate protein synthesis pathways similar to leucine . -
Enzymatic Interactions :
Investigations into its interactions with specific enzymes revealed that this compound could modulate enzyme activity, leading to enhanced metabolic efficiency under certain conditions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 4-methyl-2-(methylamino)pentanoate hydrochloride, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with a condensation reaction between 4-methylpentan-2-amine and methyl chloroformate under basic conditions (e.g., using triethylamine as a base).
- Step 2 : Purify the intermediate via recrystallization or column chromatography to remove unreacted reagents.
- Step 3 : Convert the free base to the hydrochloride salt using HCl gas or concentrated HCl in an anhydrous solvent (e.g., diethyl ether) .
- Optimization : Adjust reaction temperature (typically 0–25°C), stoichiometry (1:1.2 molar ratio of amine to chloroformate), and solvent polarity (e.g., dichloromethane or THF) to improve yields above 75% .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Key Methods :
- HPLC : Use reversed-phase C18 columns with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity. Retention times around 1.16–1.18 minutes under SMD-TFA05 conditions are typical .
- LCMS : Confirm molecular weight via m/z signals (e.g., [M+H]+ ions at ~181.66 g/mol) .
- NMR : Analyze ¹H/¹³C spectra to verify stereochemistry and functional groups (e.g., methylamino protons at δ 2.5–3.0 ppm) .
Q. How does the hydrochloride salt form influence solubility and stability in aqueous solutions?
- Stability Testing :
- Conduct pH-dependent stability studies (pH 2–9) using UV-Vis spectroscopy or HPLC. The compound is most stable at pH 4–6 due to reduced hydrolysis of the ester group .
- Solubility : The hydrochloride salt enhances water solubility (>50 mg/mL at 25°C), making it suitable for biological assays .
Advanced Research Questions
Q. How can conflicting data on the compound’s reactivity in nucleophilic substitution reactions be resolved?
- Experimental Design :
- Controlled Variables : Systematically vary solvents (polar aprotic vs. protic), temperature (25°C vs. 60°C), and nucleophile strength (e.g., amines vs. thiols).
- Data Analysis : Use kinetic studies (e.g., pseudo-first-order rate constants) and DFT calculations to identify steric or electronic effects from the methylamino group. Conflicting results may arise from competing mechanisms (e.g., SN2 vs. elimination pathways) .
Q. What role does this compound play as an intermediate in multi-step pharmaceutical syntheses?
- Case Study :
- Reference Example 104 (EP 4374877 A2) : The compound serves as a chiral building block in synthesizing kinase inhibitors. Key steps include:
- Coupling with fluorinated aryl aldehydes via reductive amination.
- Cyclization to form spirocyclic scaffolds under mild acidic conditions .
- Critical Considerations : Protect the methyl ester group during reactions to prevent hydrolysis. Use anhydrous solvents and inert atmospheres for sensitive steps .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Quality Control Protocols :
- In-Process Monitoring : Track reaction progress via inline FTIR or Raman spectroscopy to detect intermediates.
- Purification : Employ fractional crystallization with ethanol/water mixtures to isolate high-purity hydrochloride salt (>98% by HPLC) .
- Documentation : Adhere to USP/EP guidelines for impurity profiling (e.g., limit methyl isobutyl ketone residues to <0.1%) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity (e.g., receptor binding vs. cellular assays)?
- Resolution Framework :
- Replicate Studies : Use standardized assay conditions (e.g., cell lines, buffer compositions) to minimize variability.
- Orthogonal Validation : Combine surface plasmon resonance (SPR) for binding affinity with functional assays (e.g., cAMP modulation in GPCR studies).
- Meta-Analysis : Compare data across peer-reviewed studies (e.g., PubChem, patent literature) to identify trends or outliers .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
